Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate
Overview
Description
The compound is an ester, as suggested by the “ethanoate” part of the name. It also contains a hydrazine group, which is a functional group consisting of two nitrogen atoms. The “4-bromo-2-methoxyphenyl” part suggests the presence of a phenyl ring with bromine and methoxy substituents .
Molecular Structure Analysis
Based on the name, this compound likely has a complex structure with multiple functional groups. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the ester, hydrazine, bromine, and methoxy groups suggest that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .Scientific Research Applications
Chemical Synthesis and Reactions
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate has been studied for its reactivity in various chemical reactions. Kato, Kimura, and Tanji (1978) demonstrated its reactivity with diethyl malonate, methyl cyanoacetate, and malononitrile, leading to the formation of various derivative compounds like ethyl 5-amino-4-cyanofuran-2-acetate (Tetsuzo Kato, H. Kimura, K. Tanji, 1978). Similarly, the reaction of ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride has been studied, revealing the synthesis of various aromatic compounds (Tetsuzo Kato, H. Kimura, 1979).
Potential in Antioxidant and Antimicrobial Applications
Research has shown that derivatives of ethyl 4-bromo-3-oxobutanoate may have potential in antioxidant and antimicrobial applications. For instance, Li et al. (2012) isolated novel nitrogen-containing bromophenols from marine algae, demonstrating potent scavenging activity against radicals, suggesting potential use as natural antioxidants in food or pharmaceuticals (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-Gui Wang, 2012). Moreover, compounds synthesized from ethyl 4-bromo-3-oxobutanoate have shown antimicrobial activity, as evidenced by research from Ashok et al. (2015), who developed novel compounds with significant antibacterial and antifungal properties (D. Ashok, A. Ganesh, B. Lakshmi, S. Ravi, 2015).
Applications in Drug Synthesis
Ethyl 4-bromo-3-oxobutanoate has been used in the synthesis of various pharmacologically relevant compounds. Vaddiraju et al. (2022) described its role in the synthesis of novel compounds with moderate anti-diabetic activity, highlighting its importance in creating new molecular frameworks for drug development (Nagesh Vaddiraju, M. Ajitha, K. Rajnarayana, Ramreddy Godela, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-bromo-3-hydroxy-2-[(2-methoxyphenyl)diazenyl]but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c1-3-20-13(18)12(10(17)8-14)16-15-9-6-4-5-7-11(9)19-2/h4-7,17H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZXHTAKLUBUJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CBr)O)N=NC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-hydroxy-2-[(2-methoxyphenyl)diazenyl]but-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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